1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine
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Overview
Description
1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine is a compound that belongs to the piperazine class of chemicals Piperazine derivatives are known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and other industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the 4-bromophenyl group: This step involves the reaction of the piperazine core with 4-bromobenzyl chloride under basic conditions.
Attachment of the 2-(propan-2-yl)oxyphenyl group: This can be done through a nucleophilic substitution reaction using 2-(propan-2-yl)oxyphenyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)piperazine: Shares the 4-bromophenyl group but lacks the 2-(propan-2-yl)oxyphenyl group.
4-(4-Bromophenyl)-1-(2-hydroxyphenyl)piperazine: Similar structure but with a hydroxy group instead of the isopropoxy group.
Uniqueness: 1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine is unique due to the presence of both the 4-bromophenyl and 2-(propan-2-yl)oxyphenyl groups, which confer distinct chemical and biological properties.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
148583-67-9 |
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Molecular Formula |
C20H25BrN2O |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(2-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O/c1-16(2)24-20-6-4-3-5-19(20)23-13-11-22(12-14-23)15-17-7-9-18(21)10-8-17/h3-10,16H,11-15H2,1-2H3 |
InChI Key |
DXOMPQOANZZGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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